molecular formula C20H21N3O5S B11168119 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11168119
M. Wt: 415.5 g/mol
InChI Key: JBWKRJKNGKWQKW-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,5-DIMETHOXYBENZAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features multiple methoxy groups attached to its aromatic rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved using reagents such as thiosemicarbazide and carbon disulfide under acidic conditions.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiadiazole ring is replaced by the 3,4-dimethoxyphenyl moiety.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,5-dimethoxybenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the aromatic rings can undergo oxidation to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry:

    Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of methoxy groups can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

    N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE: This compound differs by the position of the methoxy groups on the benzamide ring.

    N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,5-DIMETHOXYBENZOIC ACID: This compound has a carboxylic acid group instead of an amide group.

Uniqueness: The unique combination of the thiadiazole ring and multiple methoxy groups in N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,5-DIMETHOXYBENZAMIDE imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H21N3O5S/c1-25-14-9-13(10-15(11-14)26-2)19(24)21-20-23-22-18(29-20)8-12-5-6-16(27-3)17(7-12)28-4/h5-7,9-11H,8H2,1-4H3,(H,21,23,24)

InChI Key

JBWKRJKNGKWQKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

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